molecular formula C14H10F2O2 B7962856 Methyl 2-fluoro-4-(4-fluorophenyl)benzoate

Methyl 2-fluoro-4-(4-fluorophenyl)benzoate

Cat. No.: B7962856
M. Wt: 248.22 g/mol
InChI Key: DQHOJJNBEYHXPU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of two fluorine atoms attached to the aromatic ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-(4-fluorophenyl)benzoate typically involves the esterification of 2-fluoro-4-(4-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(4-fluorophenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-fluoro-4-(4-fluorophenyl)benzoic acid.

    Reduction: 2-fluoro-4-(4-fluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-4-(4-fluorophenyl)benzoate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(4-fluorophenyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the additional fluorophenyl group.

    Methyl 4-fluorobenzoate: Contains a single fluorine atom on the aromatic ring.

    Methyl 2,4-difluorobenzoate: Contains two fluorine atoms but in different positions on the aromatic ring.

Uniqueness

Methyl 2-fluoro-4-(4-fluorophenyl)benzoate is unique due to the presence of two fluorine atoms in specific positions, which enhances its chemical reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-fluoro-4-(4-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHOJJNBEYHXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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